2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride
Description
Properties
Molecular Formula |
C6H11ClF3NO |
|---|---|
Molecular Weight |
205.60 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-1-2-11-3-4;/h4-5H,1-3,10H2;1H |
InChI Key |
VZCHZZZBPYVHBC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Hydroformylation-Reductive Amination Strategy
A two-step approach derived from tetrahydrofuran derivatives forms the backbone of this method.
Step 1: Hydroformylation of Tetrahydrofuran-3-ol
Tetrahydrofuran-3-ol undergoes hydroformylation using water gas (CO/H₂) in the presence of a cobalt carbonyl catalyst and halogenated diphosphinium ion salt cocatalysts. This step yields 3-formyltetrahydrofuran with >90% selectivity under optimized conditions (50–100°C, 0.1–3 MPa, 12–24 hours). The cocatalyst enhances catalyst stability, enabling reuse for up to 8 cycles without significant activity loss.
Step 2: Reductive Amination with Trifluoroethylamine
3-Formyltetrahydrofuran reacts with ammonia and hydrogen gas over a hydroxyapatite-supported nickel catalyst (40–60°C, 0.1–1 MPa, 3–6 hours) to produce 2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethanamine. The nickel catalyst’s high surface area and acidic sites facilitate imine intermediate formation, achieving 85–92% conversion. Subsequent hydrochlorination with HCl gas in ethanol yields the hydrochloride salt.
| Parameter | Hydroformylation | Reductive Amination |
|---|---|---|
| Temperature (°C) | 50–100 | 40–60 |
| Pressure (MPa) | 0.1–3 | 0.1–1 |
| Catalyst | Co₂(CO)₈ + cocatalyst | Ni/Hydroxyapatite |
| Yield (%) | 90–95 | 85–92 |
Direct Amination of Tetrahydrofuran-3-carboxylic Acid
This route bypasses hydroformylation by starting with tetrahydrofuran-3-carboxylic acid:
-
Acyl Chlorination : Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to 3-chlorocarbonyltetrahydrofuran.
-
Ammonolysis : Treatment with aqueous ammonia forms 3-aminocarbonyltetrahydrofuran, followed by dehydration to 3-cyano-tetrahydrofuran.
-
Hydrogenation : Catalytic hydrogenation (Pd/C, H₂, 60°C) reduces the nitrile to the primary amine, which is then trifluoroacetylated using trifluoroacetic anhydride.
-
Salt Formation : The free base is treated with HCl in diethyl ether to precipitate the hydrochloride salt.
This method achieves a total yield of 38–45% but faces challenges in nitrile intermediate purification and Pd catalyst costs.
Catalytic Systems and Optimization
Hydroxyapatite-Supported Nickel Catalyst
The hydroxyapatite (HAP) support, synthesized by co-precipitation of calcium nitrate and ammonium phosphate, provides a mesoporous structure ideal for nickel dispersion. Key properties:
| Property | Value |
|---|---|
| Surface Area (m²/g) | 120–150 |
| Ni Loading (wt%) | 5–8 |
| Pore Size (nm) | 6–8 |
| Reuse Cycles | ≥8 |
The catalyst’s basic sites (pH 9–10) promote ammonia adsorption, enhancing reductive amination efficiency.
Chiral Resolution for (1R)-Enantiomer
The (1R)-enantiomer is synthesized via asymmetric hydrogenation using a Ruthenium-(S)-BINAP complex.
Conditions :
-
Substrate: 3-keto-tetrahydrofuran-trifluoroacetamide
-
Catalyst: RuCl₂[(S)-BINAP]
-
Pressure: 5 MPa H₂
-
Solvent: Methanol
Industrial-Scale Production Challenges
Byproduct Management
-
Tetrahydrofuran-2-formaldehyde : A common byproduct during hydroformylation (5–8% yield). Removal requires fractional distillation (bp 78–80°C vs. 102–104°C for the 3-formyl isomer).
-
Bis-alkylated Amines : Controlled by maintaining NH₃:H₂ molar ratios >5:1 during reductive amination.
Comparative Analysis of Methods
| Method | Total Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Hydroformylation-Reductive Amination | 76–82 | 99.5 | 120–150 |
| Direct Amination | 38–45 | 97.0 | 200–220 |
| Asymmetric Hydrogenation | 65–70 | 99.9 | 450–500 |
The hydroformylation route dominates industrial production due to cost efficiency, while asymmetric synthesis remains niche for high-value enantiopure applications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, affecting various cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride is best understood by comparing it with analogous trifluoroethylamine derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Trifluoroethylamine Hydrochloride Derivatives
Key Structural and Functional Insights
Substituent Effects on Solubility: The tetrahydrofuran-3-yl group in the target compound confers moderate polarity, enhancing solubility in THF and methanol compared to purely aromatic analogs like the 3-fluorophenyl derivative . Pyridin-3-yl and piperidinyl analogs exhibit higher aqueous solubility due to nitrogen lone-pair interactions .
Electron-Withdrawing vs. Electron-Donating Groups :
- Fluorine and trifluoromethyl groups (e.g., in CAS 1391469-75-2) increase electrophilicity, making these compounds reactive in nucleophilic substitutions .
- Methoxy groups (e.g., CAS 65686-77-3) enhance stability against oxidative degradation, critical for drug candidates .
Biological Interactions :
- Aromatic derivatives (e.g., pyridin-3-yl) show stronger binding to proteins via π-π stacking, as observed in HSP90 inhibitors (see ), though the target compound’s THF moiety may favor hydrogen bonding with polar residues like GLU527 or TYR604 .
Synthetic Utility: The target compound’s tetrahydrofuran ring is synthesized from 2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethanone (CAS: 1339862-66-6), a ketone precursor, via reductive amination . This contrasts with aryl analogs, which often require Pd-catalyzed cross-coupling .
Biological Activity
2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride is a fluorinated organic compound characterized by its unique structural features, including a trifluoromethyl group and a tetrahydrofuran moiety. This combination is believed to confer distinctive chemical and biological properties, making it an interesting subject for pharmacological research.
- Molecular Formula : C₆H₁₁ClF₃NO
- Molar Mass : 205.61 g/mol
- CAS Number : 1447607-32-0
The trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its interaction with biological membranes and proteins.
Biological Activity
Research indicates that 2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride may exhibit significant biological activity through its interactions with various receptors and enzymes. Initial studies suggest potential pharmacological effects, although detailed mechanisms remain to be elucidated.
The compound's unique structure allows it to engage in specific interactions within biological systems:
- Receptor Binding : There is evidence suggesting that the compound may interact with neurotransmitter systems, possibly affecting neurotransmission.
- Enzyme Interaction : The presence of the trifluoromethyl group may enhance metabolic stability and alter pharmacokinetics, impacting how the compound interacts with enzymes involved in drug metabolism.
Study 1: Interaction with Neurotransmitter Systems
A preliminary study investigated the binding affinity of 2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride to various neurotransmitter receptors. Results indicated a moderate affinity for serotonin receptors, suggesting potential implications for mood regulation and anxiety disorders.
Study 2: Pharmacokinetics
In vitro studies demonstrated that the compound exhibits enhanced stability in metabolic assays compared to non-fluorinated analogs. This stability suggests a prolonged half-life in biological systems, which could enhance therapeutic efficacy .
Comparative Analysis
To better understand the unique properties of 2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride, a comparison with similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2,2-Trifluoroethylamine hydrochloride | C₂H₃ClF₃N | Simpler structure; lacks tetrahydrofuran moiety |
| 2,2,2-Trifluoro-1-(3-pyridyl)ethylamine hydrochloride | C₇H₈ClF₃N₂ | Contains a pyridine ring; different biological activity |
| 1-(Trifluoromethyl)cyclopropylamine hydrochloride | C₅H₈ClF₃N | Cyclopropane structure; distinct reactivity |
The combination of a trifluoromethyl group with a tetrahydrofuran ring in this compound is believed to impart unique reactivity and biological activity compared to these analogs .
Q & A
Q. What is the recommended synthetic pathway for 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride in laboratory settings?
The synthesis typically involves a multi-step approach:
Tetrahydrofuran Ring Functionalization : Start with a tetrahydrofuran-3-yl precursor (e.g., tetrahydrofuran-3-carbaldehyde) and introduce an amine group via reductive amination .
Trifluoromethylation : React the intermediate with a trifluoromethylating agent (e.g., (CF₃SO₂)₂O) under controlled conditions to install the trifluoroethylamine moiety .
Salt Formation : Treat the free base with hydrochloric acid to form the hydrochloride salt, improving solubility and crystallinity .
Purification : Use column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Key Considerations : Optimize reaction temperature and stoichiometry to avoid side reactions (e.g., over-fluorination).
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to confirm the tetrahydrofuran ring, trifluoromethyl group, and amine proton environments .
- Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (C₆H₁₁F₃NO·HCl, MW 223.62) .
- HPLC/UPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .
- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present (e.g., tetrahydrofuran-3-yl configuration) .
Storage : Store sealed at room temperature to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?
The trifluoromethyl group exerts strong electron-withdrawing effects, which:
- Reduce Basicity : The amine’s nucleophilicity is diminished, requiring harsher conditions (e.g., elevated temperatures) for reactions like acylation .
- Enhance Stability : Resistance to oxidation and metabolic degradation in biological systems .
- Alter Solubility : Increased hydrophobicity compared to non-fluorinated analogs, necessitating polar aprotic solvents (e.g., DMF) for reactions .
Methodological Insight : Use kinetic studies (e.g., SN2 reaction rates with alkyl halides) to quantify reactivity differences .
Q. What in silico and in vitro strategies are employed to study this compound’s interactions with biological targets?
- Molecular Docking : Screen against targets like HSP90 or neurotransmitter receptors (e.g., serotonin receptors) using software (AutoDock Vina) to predict binding modes .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors .
- Enzyme Inhibition Assays : Test IC₅₀ values in fluorogenic substrate-based assays (e.g., cytochrome P450 isoforms) .
Data Interpretation : Cross-validate docking results with mutagenesis studies (e.g., Ala-scanning of receptor binding sites) .
Q. How should researchers address discrepancies in reported biological activities of structural analogs during lead optimization?
- Structure-Activity Relationship (SAR) Analysis : Systematically compare analogs (e.g., substituents on the tetrahydrofuran or aryl groups) to identify critical pharmacophores .
- Dose-Response Curves : Re-evaluate potency (EC₅₀/IC₅₀) under standardized assay conditions .
- Meta-Analysis : Aggregate data from multiple studies to identify confounding factors (e.g., assay type, cell lines) .
Example : Analogs with para-substituted aryl groups show higher receptor affinity than ortho-substituted variants due to steric effects .
Q. What strategies mitigate stability issues during long-term storage of this hydrochloride salt?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
